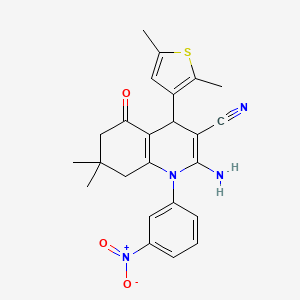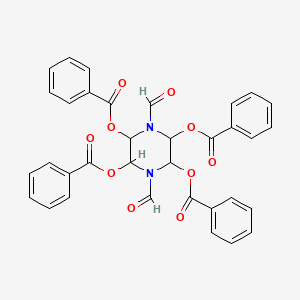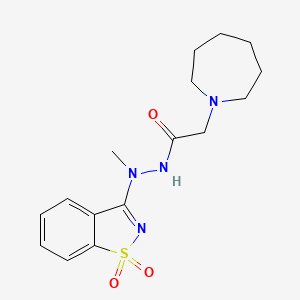![molecular formula C19H18N4O4S B11640963 4-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11640963.png)
4-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a pyrimidinylsulfamoyl group, and a phenyl group attached to a benzamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves the reaction of 4-amino-N-pyrimidin-2-yl-benzenesulfonamide with 2-ethoxy benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloroethane at low temperatures (0°C) to ensure controlled addition and reaction . The reaction mixture is then gradually brought to room temperature, and the product is purified using column chromatography and recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
化学反应分析
Types of Reactions
4-Ethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Studied for its anti-inflammatory and anti-microbial properties.
作用机制
The mechanism of action of 4-ethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt folic acid synthesis in bacteria, leading to their death . Additionally, the benzamide backbone may interact with other molecular targets, contributing to its biological activity.
相似化合物的比较
Similar Compounds
4-Methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity.
Uniqueness
4-Ethoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxy group with the pyrimidinylsulfamoyl and benzamide moieties provides a distinct profile that can be leveraged for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C19H18N4O4S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
4-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H18N4O4S/c1-2-27-16-8-4-14(5-9-16)18(24)22-15-6-10-17(11-7-15)28(25,26)23-19-20-12-3-13-21-19/h3-13H,2H2,1H3,(H,22,24)(H,20,21,23) |
InChI 键 |
KGAUPTXJARUUCQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone](/img/structure/B11640890.png)
![(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11640898.png)
![1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11640906.png)

![4-{(Z)-[1-(4-ethoxyphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11640917.png)

![2-fluoro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11640926.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(allyloxy)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640932.png)
![N-[(Z)-1-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B11640933.png)
![Ethyl 2-[({5-nitro-2-[(3-phenylpropyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11640936.png)
![3-(2-methoxyphenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640939.png)


